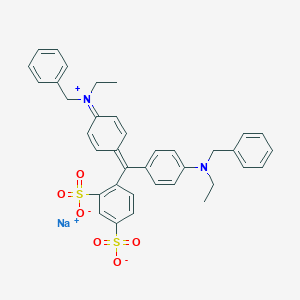

CID 131852742

Description

Properties

CAS No. |

3486-30-4 |

|---|---|

Molecular Formula |

C37H36N2NaO6S2 |

Molecular Weight |

691.8 g/mol |

IUPAC Name |

sodium 4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45); |

InChI Key |

ZCIOQSFCTTZDBE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |

Other CAS No. |

3486-30-4 |

physical_description |

Powder; [Sigma-Aldrich MSDS] |

Synonyms |

alphazurine A alphazurine A, sodium salt |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies of Acid Blue 7

Catalytic Oxidation Routes for Acid Blue 7 Synthesis

The development of catalytic oxidation methods aims to reduce the reliance on toxic heavy metals and improve the sustainability of Acid Blue 7 synthesis mdpi.comresearchgate.net. Hydrogen peroxide (H₂O₂) is often explored as a more environmentally friendly oxidant mdpi.com.

Research has investigated various catalyst systems for the oxidative synthesis of Acid Blue 7 from its corresponding leuco acid mdpi.comresearchgate.netnih.gov. Polyoxometalate catalysts, particularly in conjunction with metal oxides, have shown promise in facilitating this reaction in aqueous phases mdpi.comresearchgate.netnih.gov.

One effective heterogeneous catalyst system studied involves the combination of copper oxide (CuO) with silicotungstic acid mdpi.comresearchgate.netnih.govx-mol.net. This catalyst has demonstrated efficiency in the water-phase oxidation of the leuco acid using aqueous hydrogen peroxide (30%) as the oxidant mdpi.comresearchgate.netnih.gov. Catalyst screening experiments have indicated that while some metal oxides were not effective, copper oxide, when used with silicotungstic acid, resulted in a notable yield of Acid Blue 7 mdpi.comresearchgate.net. For instance, a study showed a 78% yield of Acid Blue 7 when CuO was used as the metal catalyst with silicotungstic acid mdpi.comresearchgate.net. The coordination with silicotungstic acid appears to be essential for the catalytic activity in this oxidation researchgate.net.

While the focus has been on heterogeneous systems for easier separation and recycling, homogeneous catalysis in electrochemical organic synthesis is also an area of active research for various reactions chinesechemsoc.org. However, specific details on homogeneous catalyst systems for Acid Blue 7 synthesis, other than the mention of exploring polyoxometalate catalysts to reduce heavy metal use, are less prevalent in the provided information mdpi.comresearchgate.netresearchgate.net.

The oxidative conversion of leuco acids to triarylmethane dyes like Acid Blue 7 is understood to proceed through a series of steps mdpi.comresearchgate.net. Based on predicted reaction mechanisms and experimental monitoring (e.g., by HPLC), the oxidation reaction is believed to occur in at least two steps mdpi.comresearchgate.net. A plausible pathway involves the attack of a hydroxyl radical, generated from H₂O₂, on the tertiary hydrogen of the leuco acid, forming a tertiary radical and water mdpi.comresearchgate.net. This tertiary radical then reacts further with hydrogen peroxide, followed by dehydroxylation to produce the desired triarylmethane dye mdpi.comresearchgate.net. While this general pathway is proposed, the precise details of all intermediates and the full reaction mechanism are still under investigation mdpi.comresearchgate.net.

Optimization of the Acid Blue 7 synthesis process focuses on factors influencing reaction yield and efficiency mdpi.com. Parameters such as reaction time, temperature, and the amount of oxidant (H₂O₂) can affect the yield, as Acid Blue dyes have low heat resistance and prolonged reaction times or excessive oxidant can lead to decomposition mdpi.com.

Studies have demonstrated the viability of scaling up the catalytic oxidation synthesis of Acid Blue 7. A 10 g-scale synthesis using the CuO/silicotungstic acid catalyst and aqueous H₂O₂ has been successfully carried out mdpi.comresearchgate.netnih.govx-mol.net. While the small-scale synthesis might be completed relatively quickly, the scale-up process can require longer addition times for the oxidant mdpi.com. For example, in a 10 g-scale synthesis, the dropwise addition of H₂O₂ took 45 minutes to complete mdpi.com. After the reaction, the product is typically obtained as a crude compound containing the dye, byproducts, and water mdpi.com.

Chemical Modification Strategies for Performance Enhancement (e.g., for advanced materials or degradation)

Chemical modification strategies for dyes like Acid Blue 7 can be aimed at enhancing their performance in various applications or facilitating their degradation for environmental remediation. While the provided information does not detail specific chemical modifications of Acid Blue 7 for performance enhancement in advanced materials, it does touch upon the degradation of similar dyes and the synthesis of related triarylmethane structures.

The degradation of dyes, including triarylmethane dyes, is an important area of research for wastewater treatment nih.govuctm.edu. Advanced oxidation processes (AOPs) are commonly employed for the degradation of recalcitrant organic compounds like dyes nih.govuctm.edu. These processes often involve the generation of highly reactive species such as hydroxyl radicals mdpi.com. Studies on the degradation of other Acid Blue dyes, such as Acid Blue 113, have investigated the effectiveness of various oxidants and catalytic systems nih.govirost.irscilit.commdpi.comresearchgate.net. For instance, the degradation of Acid Blue 113 has been studied using UV/peroxydisulfate oxidation and electro-persulfate processes, with optimization efforts focused on parameters like oxidant concentration, UV irradiation, temperature, and pH irost.irscilit.comresearchgate.net.

Although the search results primarily discuss the synthesis of Acid Blue 7 and the degradation of similar dyes, the principles and techniques explored in the degradation studies, particularly concerning catalytic oxidation and process optimization, could potentially inform strategies for chemical modification to make the dye more amenable to degradation or for incorporating it into advanced materials with specific properties.

Advanced Molecular Characterization and Computational Chemistry of Acid Blue 7

Spectroscopic Investigations of Acid Blue 7

Spectroscopic methods are essential tools for elucidating the molecular structure and monitoring the behavior of Acid Blue 7 in various environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is widely used to study the electronic transitions within molecules, providing information about their structure and concentration. UV-Vis spectroscopy has been employed to examine Acid Blue 7 and its precursor, leuco acid thegoodscentscompany.comfishersci.ca. The spectra of Acid Blue 7 and leuco acid exhibit distinct absorption patterns, allowing for their identification and differentiation thegoodscentscompany.com.

UV-Vis spectroscopy can also be used to monitor chemical reactions involving Acid Blue 7. For instance, it has been utilized to track the oxidation process during the synthesis of Acid Blue 7 from leuco acid thegoodscentscompany.comfishersci.ca. By measuring the absorbance of reaction mixtures at specific wavelengths over time, the consumption of the starting material and the formation of the product can be monitored thegoodscentscompany.com. This spectroscopic approach facilitates the optimization of reaction conditions by providing data on the reaction progress thegoodscentscompany.com.

The UV-Vis absorption spectrum of Acid Blue 7 dye has been documented wikiwand.com. Similarly, UV-Vis spectrophotometry has been used to measure the concentration of other acid dyes, such as Acid Blue 25, in aqueous solutions fishersci.nonih.gov. Studies on other dyes like Acid Orange 7 have also utilized UV-Vis spectroscopy to determine properties such as maximum absorption wavelength and molar extinction coefficient nih.gov. The application of time-dependent self-consistent field (TD-SCF) DFT methods has been used to study and analyze the UV-Vis spectra of dyes like Methyl Orange and Methyl Blue uni.lu.

Vibrational Spectroscopy (e.g., Fourier Transform-Raman, FTIR) for Molecular Structure and Bonding

Vibrational spectroscopy techniques, such as Fourier Transform-Infrared (FTIR) and Raman spectroscopy, provide detailed information about the vibrational modes of a molecule, which are characteristic of its functional groups and bonding arrangements. These techniques are valuable for confirming molecular structure and studying intermolecular interactions.

FTIR spectra of Acid Blue 7 are available in spectroscopic databases fishersci.ca. FTIR spectroscopy has been applied to analyze other acid dyes, such as Acid Blue 45 ontosight.ai. In the context of dye degradation studies, FTIR analysis has been used to examine changes in the functional groups of dyes like Acid Blue 25 before and after treatment, helping to identify degradation products nih.gov. FTIR has also been used for surface characterization in studies involving dye adsorption on materials like TiO₂ nanoparticles dawnscientific.com.

Fourier Transform-Raman (FT-Raman) spectroscopy has been employed in the analysis of other acid dyes, including Acid Blue 113 nih.govuni.lu. Raman spectroscopy, in general, is a powerful technique for determining the chemical composition of materials, including synthetic dyes found in various matrices like inks nih.govuni.lu. Studies have investigated the applicability of both normal Raman (NR) and surface-enhanced Raman scattering (SERS) for the analysis of different acid dyes, highlighting the advantages of SERS in certain applications uni.luchemicalworlds.com. Raman spectroscopy has also been used to study conformational changes in molecules nih.gov.

Quantum Chemical Studies on Acid Blue 7 and Analogues

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure, geometry, and reactivity of molecules. While specific DFT studies solely focused on Acid Blue 7 were not extensively detailed in the search results, these methods have been widely applied to structurally similar organic dyes and molecules, providing a strong basis for understanding the insights they can offer for Acid Blue 7.

Density Functional Theory (DFT) Applications

DFT is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on the electron density. It is computationally less expensive than some other ab initio methods while providing a good balance of accuracy for many chemical properties. DFT has been extensively applied to study the properties of various dye molecules and their interactions.

Studies on related dyes like Acid Orange 7 (AO7) have utilized various DFT methods, including B3LYP, M06, wB97XD, mPW1PW91, and CAM-B3LYP, with different basis sets such as 6-31G(d) and 6-311G(d,p) uni.lu. Similar DFT calculations using methods like HF, B3LYP, and MPW1PW91 with basis sets like 6-31G* and 6-31G** have been performed on Acid Blue 113 nih.govuni.lu. These studies demonstrate the applicability of DFT to complex organic dye structures. DFT calculations have also been used to investigate the adsorption mechanisms of dyes like Methylene (B1212753) Blue on various materials researchgate.netnih.gov.

DFT calculations on related dyes like Acid Orange 7 and Acid Blue 113 have included geometry optimization to determine their stable structures nih.govuni.luuni.lu. These optimizations are performed using various functionals and basis sets to achieve accurate representations of the molecular geometry nih.govuni.luuni.lu.

Electronic structure analysis methods, such as Natural Population Analysis (NPA) and Mulliken charge distribution, are often performed after geometry optimization to understand the charge distribution within the molecule nih.govuni.luuni.lu. NPA can reveal electron-withdrawing or electron-donating effects of different functional groups uni.lu. Mulliken charge distribution and molecular electrostatic potential (MEP) maps can show the influence of functional groups on neighboring atoms and identify reactive sites for electrophilic and nucleophilic attacks nih.govuni.luuni.lunih.govsigmaaldrich.comdntb.gov.ua. MEP maps visualize the charge distribution using color gradients, where red typically indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-deficient regions) uni.lusigmaaldrich.comdntb.gov.ua.

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key application of DFT in predicting chemical reactivity and understanding electronic and optical properties uni.lunih.govuni.luuni.lu.

The energy of the HOMO is related to a molecule's ionization potential and its tendency to donate electrons, making it relevant for reactions with electrophiles uni.lunih.govuni.luuni.lu. The energy of the LUMO is associated with electron affinity and the molecule's tendency to accept electrons, which is important for reactions with nucleophiles uni.lunih.govuni.luuni.lu.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (E_gap), is a crucial indicator of a molecule's kinetic stability and chemical reactivity uni.lunih.govuni.luuni.luwikipedia.orguni.lu. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability, as it requires less energy for electron transitions uni.lu. FMO analysis can help predict the most reactive positions within a molecule, particularly in conjugated systems uni.lusigmaaldrich.com. Studies on Acid Blue 113 have used HOMO and LUMO energy values and the energy gap to predict its degradation potential by different oxidants nih.govuni.lu.

DFT studies on various organic molecules, including dyes, frequently involve FMO analysis to understand intramolecular charge transfer and predict reactivity sigmaaldrich.comwikipedia.orguni.lucore.ac.uk. The energy values of HOMO and LUMO, along with the energy gap, are fundamental parameters obtained from these calculations uni.lunih.govuni.luuni.lu.

Here is a table summarizing some computational chemistry data points for Acid Blue 7 found in the search results:

| Property | Value | Source |

| TPSA | 117.82 | fishersci.ca |

| LogP | 5.8169 | fishersci.ca |

| H_Acceptors | 6 | fishersci.ca |

| H_Donors | 1 | fishersci.ca |

| Rotatable_Bonds | 11 | fishersci.ca |

| Hydrogen Bond Acceptor Count | 7 | fishersci.ca, fishersci.nl |

| Rotatable Bond Count | 9 | fishersci.ca, fishersci.nl |

| Topological Polar Surface Area | 137 | fishersci.nl |

| Complexity | 1280 | fishersci.ca, fishersci.nl |

| Covalently-Bonded Unit Count | 2 | fishersci.ca, fishersci.nl |

Note: Discrepancies in some computed properties (e.g., Rotatable Bonds, Hydrogen Bond Acceptor Count) exist across different sources, likely due to variations in computational methods or software versions.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule and identify potential sites for electrophilic and nucleophilic attack, as well as regions involved in intermolecular interactions like hydrogen bonding researchgate.netajol.infodergipark.org.tr. The MEP surface is typically colored to represent the local electrostatic potential, with red indicating regions of negative potential (electron-rich areas) and blue indicating regions of positive potential (electron-deficient areas) ajol.infocore.ac.ukwolfram.comresearchgate.net. Green areas generally represent a near-zero potential wolfram.comscielo.org.mx.

Analysis of the MEP map of a molecule like Acid Blue 7 can reveal the most electronegative atoms, such as oxygen and nitrogen, as potential sites for interaction with positively charged species or hydrogen bond donors researchgate.netscielo.org.mx. Conversely, positively charged regions, often around hydrogen atoms bonded to electronegative atoms, can indicate sites for interaction with negatively charged species or hydrogen bond acceptors scielo.org.mx. The distribution of these potentials across the molecular surface provides critical insight into the molecule's chemical reactivity and its propensity for specific types of interactions researchgate.netdergipark.org.trscielo.org.mx.

Natural Population Analysis (NPA) and Charge Distribution

Natural Population Analysis (NPA) is a method used to partition the electron density of a molecule among its atoms, providing a more reliable representation of atomic charges compared to some other methods like Mulliken population analysis, as it is less dependent on the chosen basis set scielo.org.mxtuiasi.roacs.org. The charge distribution within a molecule significantly influences its physical and chemical properties, including its reactivity and ability to engage in electrostatic interactions scielo.org.mxtuiasi.ro.

NPA can reveal the electron-withdrawing or electron-donating effects of different functional groups within Acid Blue 7, such as azo, carbonyl, and sulfonic groups researchgate.net. Atoms with significant negative charges are typically more electronegative and can attract electrons from neighboring atoms researchgate.net. Conversely, atoms with positive charges are often bonded to more electronegative atoms scielo.org.mx. Understanding the charge distribution through NPA helps in predicting how different parts of the Acid Blue 7 molecule will interact with other molecules or surfaces scielo.org.mxtuiasi.ro.

Theoretical Prediction of Degradation Potentials with Various Oxidants

Computational chemistry, particularly Density Functional Theory (DFT), is employed to theoretically predict the degradation potential of dyes like Acid Blue 7 when exposed to various oxidants researchgate.netnih.gov. This involves studying the structural and electronic properties of the dye and the oxidants, as well as the energetics and potential pathways of the degradation reactions researchgate.netnih.govnih.gov.

Studies on similar azo dyes, such as Acid Blue 113 and Acid Orange 7, have utilized quantum chemical analysis to assess their reactivity towards oxidants like hydrogen peroxide (H₂O₂), ozone (O₃), hydroxyl radical (•OH), and sulfate (B86663) radical (SO₄•⁻) researchgate.netnih.gov. The reactivity is often correlated with parameters such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) scielo.org.mxresearchgate.netnih.gov. A smaller HOMO-LUMO energy gap generally indicates higher reactivity scielo.org.mxresearchgate.net.

Theoretical investigations can identify the most favorable reactive sites on the dye molecule for attack by electrophilic oxidants like the hydroxyl radical rsc.org. By calculating the potential energy surfaces and transition states of different reaction pathways, computational studies can provide insights into the degradation mechanisms and predict which oxidants are likely to be most effective nih.govrsc.org. For instance, studies have suggested that oxidation processes involving hydroxyl radicals and ozone can be effective for the degradation of certain acid dyes nih.gov.

Computational Studies on Dye-Substrate Interactions (e.g., Adsorption Mechanisms)

Computational studies, including Density Functional Theory (DFT) and molecular dynamics simulations, are widely used to investigate the interactions between dye molecules and various substrates, shedding light on adsorption mechanisms researchgate.netresearchgate.netmdpi.comrsc.orgrsc.org. These studies can provide detailed information at the molecular and atomic level regarding the forces and interactions that govern the adsorption process researchgate.net.

Different types of interactions can contribute to the adsorption of dyes onto substrates, including electrostatic interactions, π-π stacking, van der Waals forces, and hydrogen bonding researchgate.netmdpi.comrsc.org. Computational methods can help to identify which of these interactions are dominant for a specific dye-substrate system researchgate.netmdpi.comrsc.org. For example, DFT calculations can confirm electrostatic interactions between a dye and an adsorbent rsc.org.

Molecular simulations can also determine the preferred orientation of dye molecules on a substrate surface and the bonding distances involved in the interaction researchgate.netrandallcygan.com. Studies on the adsorption of other acid dyes on various materials have shown that the adsorption mechanism can involve anion exchange, hydrophobic interactions, and hydrogen bonding, depending on the nature of the dye and the adsorbent researchgate.netmdpi.com. Computational approaches can help to understand the role of surface characteristics and functional groups of the adsorbent in the dye removal process mdpi.comrsc.org.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems and to investigate intermolecular interactions rsc.orgmdpi.com. For Acid Blue 7, MD simulations can provide insights into how the dye molecules interact with each other, with solvent molecules, and with the surface of an adsorbent material.

MD simulations can reveal the nature and strength of various intermolecular forces, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that are present in a system containing Acid Blue 7 researchgate.netmdpi.comacs.org. By simulating the movement and interactions of atoms and molecules over time, MD can help to understand phenomena like aggregation of dye molecules in solution or their adsorption onto a surface researchgate.netrandallcygan.commdpi.com.

Studies using MD simulations on other dye systems have shown their utility in characterizing adsorption processes, identifying the key functional groups involved in interactions, and understanding the influence of factors like temperature and pH on adsorption behavior researchgate.netrsc.org. MD simulations can also provide information about the dynamics of the adsorption process and the stability of the adsorbed dye molecules on the substrate surface mdpi.comrsc.org. The results from MD simulations can complement experimental findings and provide a more complete picture of the intermolecular interactions governing the behavior of Acid Blue 7 in different environments.

Dyeing Mechanisms and Interactions with Substrates

Mechanisms of Dye-Fiber Interaction with Acid Blue 7

Acid Blue 7 exhibits affinity for protein and polyamide fibers due to the presence of basic groups within these fibers. dynexindustries.comcolorfuldyes.com The dyeing process typically occurs under acidic conditions, which influences the charge of both the dye and the fiber, facilitating their interaction. primachemicals.comcolorfuldyes.comdharmatrading.com

Role of Electrostatic and Ionic Bonding with Protein and Polyamide Fibers

A primary mechanism of interaction between Acid Blue 7 and protein or polyamide fibers is electrostatic attraction, leading to the formation of ionic bonds. Acid dyes, including Acid Blue 7, contain anionic groups, such as sulfonic acid groups, which carry a negative charge in the dye bath. primachemicals.cominflibnet.ac.in Protein fibers (like wool and silk) and polyamide fibers (like nylon) contain amino groups (-NH₂) which become protonated (-NH₃⁺) and thus positively charged in an acidic environment. colorfuldyes.cominflibnet.ac.in The negatively charged dye anions are then attracted to the positively charged sites on the fiber, forming strong ionic bonds. primachemicals.cominflibnet.ac.in This interaction is a significant factor in the durability and colorfastness of the dyeing. primachemicals.com

The reaction can be represented simplistically as: Fiber-NH₂ + H⁺ → Fiber-NH₃⁺ Fiber-NH₃⁺ + Dye-SO₃⁻ → Fiber-NH₃⁺⁻O₃S-Dye dharmatrading.com

In strongly acidic dye baths, the fiber surface becomes more positively charged, increasing the opportunities for interaction with the negatively charged dye ions. colorfuldyes.cominflibnet.ac.in

Influence of Acidic Conditions and Electrolyte Concentration on Dye Uptake Kinetics

The kinetics of dye uptake for acid dyes, including Acid Blue 7, are significantly influenced by the pH of the dye bath and the concentration of electrolytes. inflibnet.ac.indyestuffscn.com

Influence of Acidic Conditions: Acidic conditions are essential for the effective dyeing of protein and polyamide fibers with acid dyes. primachemicals.comdharmatrading.com At low pH, the basic amino groups in the fibers are protonated, creating more positively charged sites for the anionic dye molecules to bind to via ionic bonds. colorfuldyes.cominflibnet.ac.indyestuffscn.com As the pH decreases (becomes more acidic), the positive charge on the fiber increases, generally leading to increased dye uptake. dyestuffscn.com Conversely, at higher pH values (closer to neutral or alkaline), the positive charge on the fiber decreases, reducing the electrostatic attraction between the dye and the fiber. colorfuldyes.com

Influence of Electrolyte Concentration: The presence of electrolytes, such as salts (e.g., sodium sulfate), in the dye bath can influence the rate of dye uptake. inflibnet.ac.indyestuffscn.com Electrolytes can act as retarding agents, particularly in strongly acidic baths where ionic bonding is the predominant mechanism. inflibnet.ac.indyestuffscn.com The inorganic anions from the electrolyte (e.g., chloride or sulfate (B86663) ions) compete with the dye anions for binding sites on the positively charged fiber. inflibnet.ac.indyestuffscn.com This competition can slow down the initial rate of dye adsorption, leading to more level dyeing. inflibnet.ac.in In neutral or weakly acidic baths, where hydrogen bonding and Van der Waals forces play a more significant role, the addition of electrolytes may promote dyeing by reducing the repulsion between dye anions. colorfuldyes.comdyestuffscn.com

Research on the adsorption of acid blue dyes onto various materials demonstrates the impact of pH on adsorption efficiency. For instance, studies have shown that the adsorption of acid blue can decrease with an increase in pH when using activated charcoal as an adsorbent. researchgate.net Another study on the adsorption of Acid Blue 7 onto teak sawdust found that the percentage of dye removal increased from pH 2 to pH 10. iosrjournals.org

Research on Acid Blue 7 Interactions with Non-Textile Substrates (e.g., Paper, Leather, Biological Stains)

Beyond textile applications, Acid Blue 7 interacts with various non-textile substrates, finding uses in coloring paper, leather, and as a component in biological staining. ontosight.aiechemi.comranbarr.com

In the leather industry , acid dyes, including Acid Blue 7, are commonly used for coloration. researchgate.netfsw.cc Leather, particularly chrome-tanned leather, possesses cationic sites under acidic conditions due to the protein structure (collagen) and the presence of chrome complexes. eopcw.comdebagkimya.com Acid dyes, being anionic, exhibit a high affinity for these cationic sites, primarily interacting through electrostatic reactions between their sulfonate groups and the protonated amino groups of lysine (B10760008) in collagen. eopcw.comdebagkimya.com Hydrogen bonding through auxochrome groups also contributes to the interaction. eopcw.com The dyeing process for leather typically involves applying the dye in an acidified water solution, allowing the dye to combine with the basic groups of the skin. fsw.cc The rate and levelness of dyeing can be influenced by factors such as pH and the presence of other tanning agents or syntans. fsw.ccdebagkimya.com Studies have investigated the decolorization of Acid Blue 7 in leather industry effluent, demonstrating effective removal under specific conditions, often linked to enzymatic activity like laccase. researchgate.net

Acid Blue 7 is also used for coloring paper . ontosight.aiechemi.comranbarr.com The interaction mechanisms with paper, which is primarily composed of cellulose (B213188) fibers, may differ from those with protein or polyamide fibers. While acid dyes generally have low affinity for cellulosic fibers, their application on paper might involve different binding mechanisms or the use of mordants or sizing agents to improve dye retention. inflibnet.ac.in

Furthermore, acid dyes can be utilized in biological staining techniques . ontosight.aimacschem.us Acidic stains, which have negatively charged chromogens, are used to stain positively charged components of cells or tissues, such as the positively charged histone proteins. onlinebiologynotes.com While Acid Blue 7 is mentioned as a biochemical assay reagent and potentially used in biological staining, the specific mechanisms of its interaction in this context would depend on the target cellular components and the staining protocol used. ontosight.aimedchemexpress.com For instance, some biological stains interact electrostatically with proteins, binding to amino and carboxyl groups. wikipedia.org Acid-fast staining, which uses different dyes like carbol fuchsin and methylene (B1212753) blue, relies on the interaction with mycolic acids in bacterial cell walls. libretexts.org The precise role and interaction mechanism of Acid Blue 7 as a biological stain would require specific research findings related to its use in particular staining procedures.

Environmental Remediation Strategies for Acid Blue 7 Contamination

Advanced Oxidation Processes (AOPs) for Acid Blue 7 Degradation

AOPs encompass a broad range of methods, including the utilization of strong oxidizing agents such as hydrogen peroxide (H₂O₂) or ozone (O₃), catalysts such as iron ions, electrodes, or metal oxides, and irradiation sources including UV light, solar light, or ultrasounds. upv.es The production of highly reactive free radicals is the main purpose of the AOPs process. ijcce.ac.ir Combinations of AOPs can be used for the effective removal of dyes from water and wastewater, leading to higher oxidation rates due to increased free radical generation. ijcce.ac.ir

Photocatalytic Degradation

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst irradiated with light to generate reactive species, such as hydroxyl radicals, which can degrade organic pollutants. mdpi.comacs.org This method has shown significant potential for decomposing dyes in wastewater. acs.org

Titanium dioxide (TiO₂) has been widely studied as a photocatalyst due to its low cost, non-toxicity, water insolubility, high reactivity, and photochemical stability. mdpi.com Other semiconductor materials like Zinc Oxide (ZnO), Tungsten Oxide (WO₃), and Cadmium Sulfide (CdS) are also employed as photocatalysts for dye degradation. researchgate.netnih.govresearchgate.netbohrium.comacs.orgrasayanjournal.co.in

The synthesis method significantly impacts the properties of semiconductor photocatalysts, including particle size, morphology, and surface area. Various methods are used for synthesizing these materials, such as sol-gel, chemical precipitation, and hydrothermal processes. researchgate.netresearchgate.netoatext.comsciforum.net

Cobalt-doped WO₃ (Co:WO₃) nanoparticles have been synthesized using energy-efficient methods like microwave-assisted self-combustion. researchgate.netresearchgate.netnih.gov Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and energy dispersive X-ray spectrum analysis (EDS) are used to analyze their structural and morphological properties. researchgate.netresearchgate.netnih.gov For Co-doped WO₃, XRD can reveal the transformation from an amorphous to a crystalline phase upon annealing and changes in crystallinity due to doping. researchgate.netresearchgate.netnih.gov

Cadmium Sulfide/Titanium Dioxide (CdS/TiO₂) nanocomposites have been manufactured using techniques like chemical precipitation. researchgate.netnih.gov Characterization of these nanocomposites involves determining their crystal structure, thermal stability, bandgap, surface morphology, particle size, molar ratio, and charge transfer properties. researchgate.netnih.gov TEM can verify the size of individual nanoparticles within the composite. researchgate.net

ZnO nanoparticles have been synthesized via methods such as sol-gel. oatext.com Modified forms like ZnO-S.S. (synthesized using Senna siamea flower extract) have been investigated, with characterization techniques like TGA-DTA confirming thermal stability and EDX revealing elemental composition. scispace.com ZnO/activated carbon composites are also used, leveraging the synergistic effect between the semiconductor and the adsorbent. taylors.edu.my

A key factor limiting the efficiency of photocatalysts is the fast recombination of photogenerated charge carriers (electrons and holes). researcher.liferesearchgate.netrsc.org After photoexcitation, charge carriers undergo generation, trapping, recombination, and transfer to the catalyst surface to initiate redox reactions. researchgate.netrsc.org Recombination reduces the efficiency, while trapping at defective sites or surface states can increase the lifetime of charge carriers. researchgate.net

Strategies to mitigate charge carrier recombination include the formation of semiconductor heterojunctions, such as CdS/TiO₂ and ZnS/TiO₂ nanocomposites. researchgate.netacs.orgnih.govresearcher.lifeelsevier.esresearchgate.net These heterojunctions can enhance charge separation by providing specific transfer paths for electrons and holes. researcher.life Doping semiconductors with metals, like decorating ZnO nanoparticles with Nickel (Ni), can also enhance electrical transport and prevent recombination by acting as electron sinks through the establishment of metal-semiconductor heterojunctions. sci-hub.se Adsorbed oxygen can also act as an electron scavenger, improving electron-hole separation. sci-hub.se Time-resolved spectroscopies, such as transient absorption spectroscopy (TAS), are powerful tools for studying charge carrier dynamics and recombination kinetics over various timescales. rsc.orgmdpi.com

Kinetic and Mechanistic Investigations of Photocatalytic Pathways

The photocatalytic degradation of dyes typically involves the generation of highly reactive species, such as hydroxyl radicals (•OH), upon irradiation of the semiconductor photocatalyst. iwra.orgmdpi.comacs.org These radicals attack and break down the complex organic molecules of the dye. frontiersin.orgiwra.org For instance, the proposed mechanism for heterogeneous photocatalysis using TiO₂ involves the in situ production of •OH radicals, which rupture organic molecules through proton capture, followed by the formation of peroxyl radicals and their subsequent oxidation to CO₂, water, and oxidized inorganic molecules. iwra.org

Kinetic studies are performed to understand the rate at which the dye degradation occurs. Photocatalytic degradation often follows pseudo-first-order kinetics, as observed in the degradation of Acid Blue 9 using TiO₂. iwra.org Investigations also focus on identifying intermediate products formed during the degradation process. frontiersin.org

Optimization of Photocatalytic Process Parameters (e.g., catalyst dosage, initial dye concentration, pH, irradiation conditions)

Several experimental parameters significantly influence the efficiency of photocatalytic degradation, including catalyst dosage, initial dye concentration, pH of the solution, and irradiation conditions (e.g., light intensity, irradiation time). acs.orgacs.orgtandfonline.comhep.com.cnresearchgate.net Optimizing these parameters is crucial for achieving maximum degradation efficiency. acs.orgtandfonline.com Response Surface Methodology (RSM) and Central Composite Design (CCD) are commonly used statistical tools for designing experiments and optimizing these parameters. nih.govtaylors.edu.myelsevier.estandfonline.comresearchgate.netimist.ma

Catalyst Dosage: The amount of photocatalyst used affects the number of available active sites for the reaction. nih.govresearchgate.net Increasing catalyst dosage generally increases the degradation rate up to an optimal point. nih.govresearchgate.net However, excessive catalyst can lead to particle aggregation, reducing the surface area and light penetration, thus decreasing efficiency. sci-hub.seresearchgate.net Studies on Acid Blue 113 degradation using TiO₂ showed an increase in decomposition rate with increasing TiO₂ concentration up to a certain point, after which it decreased. mdpi.com For Acid Violet 49 degradation using TiO₂, efficiency increased with catalyst concentration up to 0.9 g, with no significant improvement beyond that. nih.gov

Initial Dye Concentration: The initial concentration of the dye affects the adsorption of dye molecules onto the catalyst surface and the penetration of light through the solution. sci-hub.seresearchgate.net Higher dye concentrations can lead to decreased degradation efficiency due to limited active sites and reduced light penetration. sci-hub.seresearchgate.net Studies on Acid Blue 1 degradation using Ni-decorated ZnO nanoparticles showed a decline in degradation percentage with increasing initial dye concentration. sci-hub.se

pH: The pH of the solution is a critical parameter that influences the surface charge of the photocatalyst, the ionization state of the dye molecule, and the formation of reactive species. acs.orgekb.eg The optimal pH for degradation varies depending on the specific dye and photocatalyst used. acs.orgekb.eg For Acid Violet 49 degradation by UV/H₂O₂/ZnO, increasing the initial pH from 3 to 7 reduced efficiency, while increasing it further from 7 to 9 increased efficiency significantly. nih.gov For Acid Blue 113 degradation using ZnS/TiO₂ nanocomposite, the highest dye removal was observed at pH 10, while lower removal occurred at pH 8. ekb.eg

Optimization studies using RSM and CCD have been successfully applied to determine optimal conditions for the photocatalytic degradation of various dyes, including those structurally similar to Acid Blue 7. For example, optimization of Acid Red 73 degradation using immobilized TiO₂ nanoparticles identified optimal values for pH, initial dye concentration, H₂O₂ concentration, and anion concentration, achieving high degradation efficiency. acs.org Similarly, optimization of Acid Blue 1 degradation using Ni-decorated ZnO nanoparticles determined optimal values for Ni percentage, catalyst dosage, dye concentration, and pH. sci-hub.se

Here is a summary of some optimization results for photocatalytic degradation of acid dyes:

| Dye | Photocatalyst | Light Source | Optimized Parameters | Optimal Values | Degradation Efficiency | Reference |

| Acid Blue 74 | Co:WO₃ nanoparticles | UV | Dye concentration, catalyst loading, irradiation time, pH | 10 mg/L, 2 mL, 90 mins, 3.9 | 67.9% | ajol.info |

| Acid Blue 74 | Co:WO₃ nanoparticles | UV | Photocatalyst dosage, initial dye concentration, pH | 0.2 g/L, 20 ppm, pH 5 (acidic environment) | 100% (in 60 min) | researchgate.netresearchgate.netnih.gov |

| Acid Red 73 | Immobilized TiO₂ | Not specified | pH, initial dye concentration, H₂O₂ concentration | 3, 25 mg/L, 0.5 mg/L | 92.24% | acs.org |

| Acid Blue 1 | Ni-decorated ZnO | UV | Ni percentage, catalyst dosage, dye concentration, pH | 1.117%, 1.07 g/L, 10 mg/L, 7.77 | 89.13% | sci-hub.se |

| Acid Violet 49 | UV/H₂O₂/ZnO | UV | Catalytic dosage, H₂O₂, initial dye concentration, pH | 0.9 g, 0.6 mL, 50 mg/L, 9 | 96% | nih.gov |

| Acid Blue 9 | TiO₂ | UV | Catalyst concentration, initial dye concentration | Effect studied, optimal values not explicitly stated | Complete degradation | iwra.org |

| Acid Blue 113 | ZnS/TiO₂ | UV-A | pH, irradiation time, catalyst dose | 6.18, 27.32 mins, 37 mg | 99.0% | elsevier.es |

Ozonation and Hybrid Ozone-based AOPs (e.g., O3/H2O2, O3/UV)

Ozonation, utilizing ozone (O3) as a powerful oxidizing agent, is a method employed for the degradation of organic pollutants. Ozone is a pale blue gas with a pungent odor, formed from oxygen gas by UV light or electrical discharges. wikipedia.orgnih.gov It is a strong oxidant used in industrial applications, including the breakdown of organic wastes and disinfection. environics.com

Hybrid ozone-based AOPs combine ozonation with other processes like the addition of hydrogen peroxide (H2O2) or UV irradiation to enhance the generation of reactive species, such as hydroxyl radicals (•OH), which have higher oxidation potentials than ozone itself. While general principles of ozonation and its hybrid forms are well-established for degrading various organic compounds, specific detailed research findings focusing solely on the application of Ozonation and Hybrid Ozone-based AOPs (O3/H2O2, O3/UV) specifically for the degradation of Acid Blue 7 were not prominently available in the provided search results. Studies often focus on other dyes or broader classes of pollutants when discussing these methods.

Sonocatalytic Degradation

Sonocatalytic degradation is an advanced oxidation process that utilizes ultrasonic irradiation in the presence of a catalyst to degrade organic pollutants. arabjchem.org This method has shown promise for the remediation of Acid Blue 7 contamination. arabjchem.orgx-mol.netacs.orgacs.org

Mechanistic Studies of Hydroxyl Radical Generation under Ultrasonic Irradiation

Under ultrasonic irradiation, cavitation bubbles are formed in the liquid. The collapse of these bubbles generates localized high temperatures and pressures, leading to the pyrolysis of water molecules and the formation of reactive oxygen species (ROS), including hydroxyl radicals (•OH). researchgate.net These ROS, particularly hydroxyl radicals, possess strong oxidizing capabilities that can directly degrade organic dyes. researchgate.net While hydroxyl radicals are highly reactive and short-lived, they play a significant role in radical chemistry and are potent oxidizing agents. wikipedia.orgiiab.menih.govctdbase.orguni.lu

In sonocatalytic processes, the catalyst material can further enhance the generation of these reactive species or provide active sites for the degradation reactions.

Design and Performance of Sonocatalysts (e.g., MoS2-Biochar Composites)

The design of effective sonocatalysts is crucial for enhancing the degradation efficiency of Acid Blue 7. Composites incorporating materials like molybdenum disulfide (MoS2) and biochar have been investigated. arabjchem.orgx-mol.netacs.orgacs.org

A study focused on immobilizing MoS2 nanopetals on honeycomb-like biochar through a one-step hydrothermal method demonstrated enhanced sonocatalytic activity for the degradation of Acid Blue 7. arabjchem.org The MoS2-Biochar composite exhibited a larger specific surface area (5.0 m²/g) and a narrower bandgap (1.25 eV) compared to pure MoS2, which favored its sonocatalytic activity. arabjchem.org

The performance of this MoS2-Biochar (10:1) composite was evaluated, showing a 95% decolorization of Acid Blue 7 (20 mg/L) within 40 minutes at a catalyst dosage of 1.5 g/L. arabjchem.org The synergy factor and degradation turnover value for the decolorization of AB7 were calculated to be 4.88 and 27.37 µmol/h.gcat, respectively. arabjchem.org

Trapping experiments indicated that sonogenerated holes were the dominant species in the sonocatalytic decolorization of AB7, although •OH and O2•− also participated in the degradation process. arabjchem.org

The initial concentration of AB7 was found to affect the decolorization efficiency. Increasing the concentration from 20 mg/L to 80 mg/L resulted in a decrease in decolorization efficiency from 95% to 44% within 40 minutes, attributed to the limited production of reactive radicals at higher dye concentrations under constant operational parameters. arabjchem.org

The MoS2-Biochar composite also demonstrated acceptable reusability, with a 16% reduction in decolorization efficiency after four consecutive sonocatalytic runs. arabjchem.org

Here is a summary of the performance data for the MoS2-Biochar sonocatalyst:

| Catalyst Composition | Catalyst Dosage | Initial AB7 Concentration | Reaction Time | Decolorization Efficiency | Synergy Factor | Degradation Turnover Value |

| MoS2-Biochar (10:1) | 1.5 g/L | 20 mg/L | 40 min | 95% | 4.88 | 27.37 µmol/h.gcat |

Plasma-based Degradation Technologies (e.g., Cold Atmospheric Plasma Jet)

Plasma-based degradation technologies, such as Cold Atmospheric Plasma (CAP) jets, involve the use of partially ionized gases containing various reactive species, including ions, electrons, radicals, and UV radiation, to degrade pollutants. While plasma technology is a subject of research for water treatment and dye degradation, specific detailed research findings focusing solely on the application of Plasma-based Degradation Technologies (e.g., Cold Atmospheric Plasma Jet) specifically for the degradation of Acid Blue 7 were not prominently available in the provided search results.

Persulfate-based Advanced Oxidation Processes (P-AOPs)

Persulfate-based Advanced Oxidation Processes (P-AOPs) utilize persulfate salts, such as sodium persulfate (Na2S2O8) or potassium persulfate (K2S2O8), as oxidants. wikipedia.orgfishersci.iewikipedia.orgfishersci.caatamanchemicals.com These processes involve the activation of persulfate to generate highly reactive species, primarily sulfate (B86663) radicals (SO4•−) and hydroxyl radicals (•OH), which are effective in degrading a wide range of organic contaminants. iwaponline.com

Activation Methods and Reactive Oxygen Species Generation (e.g., Sulfate Radical, Hydroxyl Radical, Superoxide Radical)

Persulfate can be activated by various methods, including heat, UV light, transition metals (e.g., Fe²⁺, Co²⁺), carbon materials, and ultrasound, to break the peroxo bond (-O-O-) and generate sulfate radicals (SO4•−). Sulfate radicals are strong oxidizing agents. iwaponline.com

In addition to sulfate radicals, hydroxyl radicals (•OH) can also be generated in persulfate-based AOPs, particularly in the presence of water or through secondary reactions. iwaponline.com Hydroxyl radicals are also highly reactive and contribute significantly to the degradation of organic pollutants. wikipedia.orgiiab.menih.govctdbase.orguni.luiwaponline.com

Superoxide radicals (O2•−) may also be generated in some AOPs, including those involving persulfate, and can play a role in the degradation process, although their reactivity towards organic pollutants is generally lower than that of sulfate or hydroxyl radicals. arabjchem.orguni.lunih.govnih.govsci-hub.seebi.ac.uk

While the mechanisms of persulfate activation and the generation of these reactive oxygen species are well-understood in the context of degrading various organic pollutants, specific detailed research findings focusing solely on the application of Persulfate-based Advanced Oxidation Processes (P-AOPs) specifically for the degradation of Acid Blue 7 were not prominently available in the provided search results. Studies often discuss the effectiveness of these radicals on different dyes or in general wastewater treatment contexts.

Theoretical Chemistry Applications in P-AOP System Design and Evaluation

Theoretical chemistry plays a role in the design and evaluation of advanced oxidation processes (AOPs), including persulfate-based AOPs (P-AOPs), for the degradation of organic pollutants like dyes acs.orgresearchgate.net. While specific theoretical chemistry applications for Acid Blue 7 in P-AOP systems were not extensively detailed in the search results, theoretical approaches are generally used to understand the reaction mechanisms, identify key reactive species (e.g., sulfate radicals, hydroxyl radicals), and predict degradation pathways and kinetics. This can involve computational methods like density functional theory (DFT) to study the interaction between the dye molecule and the oxidizing species, calculate activation energies, and model intermediate structures. Such theoretical insights can guide the optimization of P-AOP parameters, such as oxidant concentration, catalyst selection, and pH, to enhance degradation efficiency.

Chemical Oxidation Mechanisms (e.g., Hypochlorite-Induced Degradation)

Chemical oxidation is a common method for dye decolorization. Hypochlorite (B82951) (OCl⁻) and hypochlorous acid (HOCl) are frequently used oxidizing agents scielo.org.zawikipedia.orgsemanticscholar.org. The degradation of dyes by hypochlorite involves complex mechanisms that are influenced by pH scielo.org.zawikipedia.orgsemanticscholar.org.

Kinetics and Reaction Pathway Elucidation

Studies on the oxidation of dyes by hypochlorite, such as Coomassie Brilliant Blue-R (a triphenylmethane (B1682552) dye structurally related to some blue dyes), have provided insights into the kinetics and reaction pathways scielo.org.zasemanticscholar.orgresearchgate.netajol.info. The degradation typically follows pseudo-first-order kinetics under certain conditions scielo.org.zasemanticscholar.orgresearchgate.net. The oxidation can occur through two competitive pathways involving both OCl⁻ and HOCl scielo.org.zasemanticscholar.orgresearchgate.net. The reaction rate is dependent on the concentrations of the dye and the hypochlorite species scielo.org.zasemanticscholar.orgresearchgate.net.

The elucidation of reaction pathways often involves identifying intermediate and final degradation products using analytical techniques such as GC-MS scielo.org.zaajol.info. For Coomassie Brilliant Blue-R oxidation by hypochlorite, main oxidation products identified included aromatic acids and quinone derivatives scielo.org.zaajol.info. While specific data for Acid Blue 7 hypochlorite degradation kinetics and pathways were not explicitly found, the principles observed for similar dyes provide a framework for understanding its potential chemical oxidation behavior.

Bioremediation and Enzymatic Degradation of Acid Blue 7

Bioremediation, utilizing microorganisms and their enzymes, is an environmentally friendly and cost-effective approach for treating dye-containing wastewater mdpi.comijcmas.comsciepub.com. Both bacteria and fungi have demonstrated the ability to decolorize and degrade azo dyes like Acid Blue 7 mdpi.comijcmas.comsciepub.comtandfonline.comelsevier.esnih.gov.

Microbial Decolorization and Mineralization

Microbial decolorization of azo dyes primarily involves the reductive cleavage of the azo bond (-N=N-), which is responsible for the color mdpi.comfrontiersin.orgtandfonline.com. This process often occurs under anaerobic conditions frontiersin.orgtandfonline.com. Mineralization, the complete degradation of the dye molecule into simpler inorganic compounds like CO₂ and water, can occur under aerobic conditions, particularly for the aromatic amines produced during anaerobic azo bond cleavage sciepub.comtandfonline.com. Some studies have shown effective decolorization and mineralization using a coupled anaerobic-aerobic process ijcmas.comnih.gov.

Microbial consortia and isolated strains have been investigated for their ability to decolorize and mineralize Acid Blue 7 or similar azo dyes sciepub.comfrontiersin.orgijpab.com. Factors such as pH, temperature, and the presence of co-substrates can influence the efficiency of microbial decolorization sciepub.comijpab.com.

Identification of Bacterial Degradation Pathways (e.g., Azo Reductases, Aromatic Amine Decomposition)

Bacterial degradation of azo dyes is often initiated by intracellular or extracellular azoreductase enzymes mdpi.comijcmas.comtandfonline.comfrontiersin.orgtandfonline.comnih.govresearchgate.net. These enzymes catalyze the reductive cleavage of the azo bond, yielding colorless aromatic amines mdpi.comfrontiersin.orgtandfonline.comresearchgate.net. This step is crucial for decolorization but can result in the formation of potentially toxic aromatic amines mdpi.comfrontiersin.orgtandfonline.com.

Further degradation of these aromatic amines typically occurs under aerobic conditions through pathways involving enzymes like oxygenases and hydroxylases, leading to ring cleavage and eventual mineralization mdpi.comsciepub.comtandfonline.com. For instance, studies on Acid Blue 113, a diazo dye, have identified bacterial degradation pathways involving enzymes such as NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenases, which are involved in the degradation of aromatic intermediates via pathways like the benzoate (B1203000) and naphthalene (B1677914) degradation pathways mdpi.com.

While specific bacterial degradation pathways for Acid Blue 7 were not detailed, the general mechanisms involving azoreductases and subsequent aerobic degradation of aromatic amines are applicable to many azo dyes.

Elucidation of Fungal Degradation Mechanisms (e.g., Biosorption, Extracellular Laccases, Peroxidases)

Fungi, particularly white-rot fungi, are well-known for their ability to degrade a wide range of recalcitrant organic pollutants, including dyes tandfonline.comelsevier.esbio-conferences.orgnih.gov. Fungal decolorization can occur through biosorption and biodegradation elsevier.esbio-conferences.org. Biosorption is a passive process where dye molecules bind to the fungal biomass elsevier.esnih.govbio-conferences.org.

Fungal biodegradation is primarily mediated by extracellular enzymes, including ligninolytic enzymes such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP) ijcmas.comresearchgate.nettandfonline.comresearchgate.netbio-conferences.orgnih.gov. These enzymes are less specific than bacterial azoreductases and can oxidize a variety of aromatic compounds through a free radical mechanism nih.govresearchgate.netbio-conferences.org. Laccases, in particular, can directly oxidize azo dyes without the need for cofactors, although mediators can enhance their activity researchgate.netbio-conferences.org. Peroxidases require hydrogen peroxide (H₂O₂) for their activity bio-conferences.org.

Studies on the degradation of various dyes by fungi have highlighted the role of these enzymes researchgate.nettandfonline.comresearchgate.net. For example, laccase from Trametes hirsuta has shown the ability to decolorize Acid Blue 129 and Acid Blue 113 researchgate.net. Fungi offer advantages over bacteria in some cases due to their ability to grow on xenobiotics and degrade both phenolic and non-phenolic dyes bio-conferences.org.

Application of Mixed Microbial Consortia for Enhanced Degradation Efficiency

Mixed microbial consortia have shown promise for the degradation of Acid Blue 7, often exhibiting higher efficiency compared to individual bacterial strains. A bacterial consortium constructed from five different strains isolated from effluent demonstrated the ability to degrade Acid Blue, a diazo dye. These strains were identified as Pseudomonas putida (two strains), Bacillus subtilis, and Pseudomonas aeruginosa (two strains) using 16S rRNA analysis. sciepub.com This consortium was capable of degrading 90% of the dye within 22 hours in diluted textile effluent supplemented with glucose and ammonium (B1175870) nitrate (B79036). sciepub.com Optimization studies indicated that agitation and pH predominantly influenced the degradation process. sciepub.com

Another study involving a bacterial consortium composed of Citrobacter freundii (two strains), Moraxella osloensis, and Pseudomonas aeruginosa (including strain CLRI BL22) also showed high decolorization potential for Acid Blue 113, a related diazo dye. omicsonline.org One specific consortium achieved 97% degradation of Acid Blue 113 at 100 mg/L in diluted effluent with glucose and ammonium nitrate supplementation. omicsonline.org The effectiveness of microbial consortia is often attributed to the synergistic activities of different strains, where individual members can act on different parts of the dye molecule or utilize intermediate products, leading to more complete degradation. omicsonline.orgmdpi.com For instance, the degradation of azo dyes by these bacteria can be dependent on carbohydrate metabolism, suggesting a cometabolic pathway. omicsonline.org

Research has also explored the decolorization of Acid Blue 25 using a mixed bacterial consortium, finding that a combination of five bacterial isolates showed higher decolorization potential compared to individual isolates. ijcmas.com Maximum decolorization was observed with glucose as a carbon source and yeast extract as a nitrogen source. ijcmas.com

Transcriptomic and Proteomic Analysis of Microbial Degradation Pathways

Transcriptomic and proteomic analyses provide valuable insights into the molecular mechanisms employed by microorganisms during dye degradation. These "omics" approaches can reveal the genes and proteins that are upregulated or downregulated in response to the presence of the dye, helping to identify key enzymes and metabolic pathways involved. nih.govoup.com

While specific transcriptomic and proteomic studies directly on Acid Blue 7 are not extensively detailed in the provided snippets, related research on the degradation of other azo dyes and pollutants by bacteria highlights the utility of these techniques. For example, transcriptomic analysis of Sphingomonas melonis B-2 degrading Acid Blue 113 revealed significant differences in gene expression when exposed to the dye. mdpi.com Upregulated genes encoding oxidoreductases were identified as key enzymes for azo bond cleavage. mdpi.com The occurrence of benzoate and naphthalene degrading pathways indicated their involvement in the downstream degradation of aromatic compounds resulting from dye breakdown. mdpi.com

Transcriptomics can help understand microbial defense mechanisms against toxic substances and the impact of pollutants on cellular physiology. nih.gov It can also be used to assess biodegradation effectiveness and search for novel enzymes. nih.gov Proteomic techniques, often used in conjunction with transcriptomics, can identify the functional proteins expressed during the degradation process. oup.com Combined omics analyses provide a comprehensive understanding of the complex physiological responses involved in bioremediation. nih.govoup.com

Adsorption-Based Removal of Acid Blue 7

Adsorption is a widely used method for removing dyes from wastewater due to its simplicity, cost-effectiveness, and efficiency. iosrjournals.orgmdpi.com The process involves the uptake of dye molecules from the aqueous phase onto the surface of a solid adsorbent material. researchgate.net Various materials have been investigated as adsorbents for Acid Blue 7 and similar acid dyes. iosrjournals.orgresearchgate.netresearchgate.netresearchgate.net

The efficiency of adsorption is influenced by several factors, including the type of adsorbent, adsorbent dosage, contact time, pH, temperature, and initial dye concentration. iosrjournals.orgmdpi.comresearchgate.netresearchgate.net For Acid Blue 7, studies have shown that pH plays a significant role in the adsorption process. iosrjournals.orgresearchgate.net For instance, the percentage removal of Acid Blue-7 by teak sawdust increased from pH 2 to pH 10. iosrjournals.org Conversely, adsorption of Acid Blue on activated charcoal was found to decrease with an increase in pH. researchgate.net

Equilibrium and kinetic studies are often conducted to understand the adsorption process. iosrjournals.orgmdpi.comresearchgate.netresearchgate.net Adsorption isotherm models, such as Langmuir and Freundlich, are used to describe the equilibrium relationship between the amount of dye adsorbed and the dye concentration in solution. iosrjournals.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Kinetic models, such as pseudo-first-order and pseudo-second-order, help to determine the rate-limiting step of the adsorption process. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govtandfonline.com

Development and Characterization of Novel Adsorbent Materials

The development of novel adsorbent materials with enhanced adsorption capacities and properties is an active area of research for Acid Blue 7 removal. These materials are often characterized using techniques such as Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Brunauer-Emmett-Teller (BET) surface area analysis to understand their surface morphology, functional groups, crystal structure, and porosity. mdpi.comresearchgate.netnih.govajchem-a.com

Modified Activated Carbon and Carbon-based Adsorbents

Activated carbon is a common adsorbent due to its high surface area and porous structure. researchgate.netresearchgate.netresearchgate.net Modifications to activated carbon can further improve its adsorption capacity and selectivity for specific dyes like Acid Blue 7. Modified activated carbon and other carbon-based adsorbents, such as carbon nanotubes, have been explored for acid dye removal. researchgate.netnih.govajchem-a.comsciencepublishinggroup.com

Studies have investigated the use of chemically activated carbon from various sources for the removal of acid dyes. researchgate.net Modified activated carbon prepared from palm kernel shells, for example, showed enhanced adsorption capacities for methylene (B1212753) blue and rhodamine B dyes. sciencepublishinggroup.com The modification introduced functional groups that improved dye binding. sciencepublishinggroup.com

Carbon nanotubes (CNTs) have also shown potential as adsorbents for acid dyes. researchgate.net Multi-walled carbon nanotubes (MWCNTs) demonstrated high adsorption yield for Acid Blue 161, with the adsorption data fitting well with Freundlich and Temkin models. researchgate.net The adsorption capacity of MWCNTs for Acid Blue 161 was significantly higher compared to activated carbon in one study. researchgate.net

Chitosan-activated carbon composites have also been developed as adsorbents. researchgate.netnih.gov A chitosan (B1678972)/porous carbon composite modified in an ionic liquid exhibited a high adsorption capacity for Acid Blue 25, significantly exceeding that of activated carbon and chitosan alone. researchgate.netnih.gov The kinetics of adsorption for this composite fitted a pseudo-second-order model, suggesting chemical interactions. researchgate.netnih.gov

Nanoadsorbents (e.g., Magnetic Ferrites, Metal Oxide Nanoparticles, Chitosan Nanofibers)

Nanoadsorbents, owing to their high surface area to volume ratio and unique properties, have gained significant attention for dye removal. frontiersin.orgmdpi.com This category includes magnetic ferrites, metal oxide nanoparticles, and chitosan nanofibers. frontiersin.orgmdpi.comresearchgate.netespublisher.combohrium.com

Magnetic nanoparticles, such as iron oxides (Fe₃O₄) and metal ferrites (e.g., ZnFe₂O₄, CuFe₂O₄), are advantageous because they can be easily separated from treated water using an external magnetic field. frontiersin.orgmdpi.com Magnetic activated carbon fibers with iron oxide nanoparticles (ACF/Fe₃O₄) have been evaluated for Acid Blue 113 removal, showing 100% removal under optimal conditions. tandfonline.com The adsorption mechanism involved π-π bonds, hydrogen bonds, and electrostatic interactions. tandfonline.com

Metal oxide nanoparticles, including those based on iron oxides, have been incorporated into adsorbent materials to enhance their performance. frontiersin.orgmdpi.com Composites of activated carbon and metal oxide nanoparticles have shown increased adsorption capabilities for metal ions and potentially dyes. mdpi.com

Chitosan and chitosan-based materials are also widely used as adsorbents due to their biodegradability, biocompatibility, and the presence of amino and hydroxyl functional groups that can interact with dye molecules. researchgate.netespublisher.combohrium.com Chitosan nanofibers and magnetic chitosan composites have been developed for dye adsorption. researchgate.netresearchgate.netespublisher.com Magnetic chitosan particles, consisting of an iron oxide core coated with chitosan, have been synthesized and shown good adsorption capacity for anionic contaminants like Congo red, a dye structurally related to Acid Blue 7. espublisher.com The adsorption capacity was higher at lower pH due to increased electrostatic attraction between the negatively charged dye and the positively charged amino groups of chitosan. espublisher.com Chitosan/porous carbon composites have also demonstrated exceptional adsorption capacities for acid dyes. researchgate.net

Adsorption Equilibrium Modeling (e.g., Langmuir, Freundlich, Temkin Isotherms)

Adsorption equilibrium describes the distribution of dye molecules between the liquid phase and the solid adsorbent surface at equilibrium. Several isotherm models are used to analyze experimental adsorption data and understand the adsorption mechanism. The Langmuir, Freundlich, and Temkin isotherms are commonly applied models. iosrjournals.orgimist.ma

The Langmuir model typically describes monolayer adsorption onto a homogeneous surface. The Freundlich model is an empirical model applicable to multilayer adsorption on heterogeneous surfaces. iosrjournals.org The Temkin isotherm considers the effect of interactions between adsorbate and adsorbent. imist.ma Studies on Acid Blue 7 and similar acid dyes using various adsorbents have shown that the Langmuir and Freundlich models often provide a better fit to experimental data compared to the Temkin isotherm. iosrjournals.orgimist.mae3s-conferences.org For instance, the adsorption of Acid Blue 7 onto teak sawdust was found to be better described by the Langmuir and Freundlich isotherms. iosrjournals.org Similarly, the adsorption of Acid Blue 113 onto dried Corallina officinalis alga and chitin (B13524) also showed good correlation with the Langmuir and Freundlich models. imist.mae3s-conferences.org

Adsorption Kinetic Studies (e.g., Pseudo-First-Order, Pseudo-Second-Order Models)

Adsorption kinetics investigate the rate at which dye molecules are adsorbed onto the adsorbent surface. Kinetic models help in understanding the adsorption mechanism and predicting the time required to reach equilibrium. The pseudo-first-order and pseudo-second-order models are widely used to analyze adsorption kinetic data. nih.govwho.intresearchgate.net

The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution. The pseudo-second-order model suggests that the rate-limiting step is the adsorption process itself, involving chemical interactions between the adsorbate and adsorbent. bioone.org For the adsorption of acid dyes, including Acid Blue 129 and Acid Blue 292, the pseudo-second-order kinetic model has often shown a better correlation with experimental data compared to the pseudo-first-order model, suggesting that chemisorption might be the rate-limiting step. nih.govwho.intbioone.org

Thermodynamic Analysis of the Adsorption Process

Thermodynamic studies provide information about the feasibility, spontaneity, and nature (endothermic or exothermic) of the adsorption process. Parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated from adsorption data obtained at different temperatures. researchgate.netnih.govacs.org

A negative value of ΔG° indicates that the adsorption process is spontaneous. nih.govresearchgate.netmdpi.com The sign of ΔH° reveals whether the process is endothermic (positive ΔH°) or exothermic (negative ΔH°). nih.govmdpi.combohrium.com The entropy change (ΔS°) provides insight into the randomness at the solid-solution interface. nih.govmdpi.com Studies on the adsorption of acid dyes have shown varying thermodynamic behaviors depending on the adsorbent and dye. For example, the adsorption of Acid Blue 129 on almond shell was found to be spontaneous and endothermic. nih.gov Conversely, the adsorption of Acid Blue 193 onto bentonite (B74815) was reported as exothermic but spontaneous only at lower temperatures. bohrium.com

Influence of Environmental Factors on Adsorption Performance (e.g., pH, Initial Concentration, Temperature, Ionic Strength)

Several environmental factors significantly influence the efficiency of Acid Blue 7 adsorption.

pH: Solution pH affects the surface charge of the adsorbent and the ionization state of the dye molecules, thereby influencing electrostatic interactions. nih.govresearchgate.net For acid dyes, which are anionic, adsorption is generally favored at acidic pH values where the adsorbent surface is more positively charged or less negatively charged, promoting electrostatic attraction. bohrium.comnih.govresearchgate.netpsu.edu As pH increases towards alkaline conditions, the adsorbent surface becomes more negatively charged, leading to increased electrostatic repulsion with the anionic dye molecules and reduced adsorption. nih.govresearchgate.net

Initial Concentration: The initial concentration of the dye in the solution affects the driving force for adsorption. Generally, increasing the initial dye concentration leads to a higher amount of dye adsorbed per unit mass of adsorbent until saturation is reached. iosrjournals.orgmdpi.com

Temperature: The effect of temperature on adsorption varies depending on the nature of the interaction. For endothermic processes, increasing temperature enhances adsorption capacity. nih.govnih.gov For exothermic processes, increasing temperature may decrease adsorption capacity. researchgate.netbohrium.com

Ionic Strength: The presence of salts and other ions in the wastewater can affect dye adsorption by competing for adsorption sites or by shielding the charges on the dye molecules and adsorbent surface. nih.govbohrium.com Increased ionic strength can sometimes lead to increased dye removal, potentially due to the compression of the diffuse double layer around the adsorbent particles, which reduces electrostatic repulsion between the negatively charged adsorbent surface and the anionic dye. nih.gov

Membrane Separation Processes for Acid Blue 7 Removal

Membrane separation processes utilize semipermeable membranes to separate contaminants from water based on size, charge, or other properties. These methods are effective for removing dissolved dyes from wastewater. researchgate.netnih.govresearchgate.net

Application of Reverse Osmosis (RO) Technology

Reverse Osmosis (RO) is a pressure-driven membrane process that can effectively remove dissolved salts, small molecules, and dyes from water. researchgate.netjaaru.orgnih.gov In RO, water is forced through a semipermeable membrane, leaving most contaminants behind.

Studies have demonstrated the effectiveness of RO technology for the removal of Acid Blue 7 and other acid dyes from wastewater. researchgate.netjaaru.orgjaaru.org Removal efficiencies of up to 98% or higher have been reported for Acid Blue dye using RO membranes. researchgate.netjaaru.orgresearchgate.net The efficiency of RO for dye removal is influenced by operating parameters such as applied pressure, initial dye concentration, and the presence of other dissolved solids. jaaru.orgnih.govresearchgate.net Increasing the applied pressure generally increases the removal efficiency and permeate flux. jaaru.orgnih.gov Higher initial dye concentrations can also lead to increased removal efficiency in some cases. jaaru.orgnih.govresearchgate.net RO membranes are also highly effective at removing total dissolved solids (TDS), which are often present in industrial wastewater along with dyes. researchgate.netjaaru.org

Performance of Ultrafiltration (UF) and Nanofiltration (NF) Membranes

Membrane separation technologies, including Ultrafiltration (UF) and Nanofiltration (NF), are explored for the treatment of dye-containing wastewater. UF has advantages over other filtration types, such as reduced energy cost. nih.gov Nanofiltration membranes have been evaluated for their effectiveness in removing various classes of dyes, including acidic dyes. bioline.org.br Studies have shown that increasing dye concentration can lead to higher color removal rates, with some nanofiltration membranes achieving up to 99.7% removal for acidic and reactive blue dyes at different pressures. bioline.org.br The type of dye did not significantly affect dye removal or permeate flux in one study using spiral wound nanofiltration membranes. bioline.org.br

Nanocomposite membranes developed through a phase inversion process have demonstrated improved rejection rates for anionic dyes like Acid Blue 7, Reactive Red 120, and Direct Red 23, achieving up to 100% rejection at a pH of 9. researchgate.net This enhancement over pure cellulose (B213188) acetate (B1210297) (CA) membranes highlights the potential of nanocomposite additives in improving membrane functionality for water purification. researchgate.net

Polymer-Enhanced Ultrafiltration (PEUF) for Dye Retention

Polymer-Enhanced Ultrafiltration (PEUF), also known as liquid-phase polymer-based retention (LPR), is a hybrid membrane separation technique that utilizes high molecular weight water-soluble polymers to separate low molecular weight species such as dyes. nih.govjsta.cl In this method, the polymer interacts with the dissolved solute, increasing its effective size and allowing it to be retained by an ultrafiltration membrane. nih.gov PEUF has been systematically studied for dye removal, with reported retention rates of up to 99% in several cases for various ionic dyes. nih.govresearchgate.net

The PEUF technique involves contacting a water-soluble polymer solution with a target species solution on the feed side of an ultrafiltration system. jsta.cl The target species bind to the polymer, forming larger macromolecular species that are retained by size exclusion, while unbound species pass through the membrane. jsta.cl The effectiveness of PEUF can be influenced by parameters such as pH, interfering salts, polymer type, dye concentration, and membrane type. nih.govresearchgate.net

While one study on Acid Blue 129 (AB129) using PEUF with a specific polymer and cellulose membranes showed an average retention of 96%, experiments without the polymer resulted in much lower retention (28-45%), suggesting the membrane can act as an adsorbent in the absence of the polymer. jsta.clresearchgate.net

Development and Application of Electrospun Nanofibrous Membranes

Electrospun nanofibrous membranes (ENFMs) possess advantageous properties for adsorption-based dye removal, including a large specific surface area, high porosity, ease of modification, good flexibility, and easy separation for recycling. bohrium.com These properties make them promising adsorbents. bohrium.com

Studies have explored the use of electrospun membranes for dye removal. For instance, chitosan/poly(vinyl alcohol)/amino-functionalized montmorillonite (B579905) nanocomposite electrospun membranes have been fabricated and used for the removal of cationic dyes. bohrium.com Another study investigated the use of protein-functionalized nanofiber membranes for removing anionic dyes like Acid Orange 7. bohrium.comnih.gov

Research on the removal of Acid Blue 74 (AB74), a sulfonated derivative of indigo (B80030), has involved the production of pure PVC, carbon nanotube-doped, and graphene-doped PVC electrospun nanofibers. researchgate.net These nanofibers were evaluated for their adsorption behavior towards AB74, considering parameters like contact time, adsorbent dosage, dye concentration, and pH. researchgate.net

Chitosan/PVA nanofiberous membranes prepared by electrospinning have shown the ability to recognize organic molecules like Acid Blue 26 through electrostatic interactions, with the molecular capturing ability increasing with the amount of nanofiberous membrane. medcraveonline.com Electrospun polyamide-6 nanofiber membranes reinforced with zeolite nanoparticles have also shown potential for wastewater treatment, demonstrating removal efficiencies for various parameters including turbidity and phenol. researchgate.net

Studies on Membrane Fouling and Mitigation Strategies

Membrane fouling is a significant challenge in membrane filtration processes, including UF and NF, as it limits performance and operational efficiency. researchgate.netresearchgate.netnih.gov Fouling can lead to a decrease in permeate flux and increased operational costs. iwaponline.comresearchgate.net

Studies on membrane fouling during dye removal by ultrafiltration have shown that factors like pH and feed concentration play important roles. iwaponline.com Higher dye concentrations and certain pH levels can lead to more dominant cake formation on the membrane surface, resulting in severe fouling. iwaponline.com The surface chemistry of the membrane also significantly affects the ultrafiltration process. iwaponline.com

Various strategies are being investigated to mitigate membrane fouling. These include pre-treatment processes such as coagulation and flocculation coupled with membrane bioreactors (MBR) researchgate.net, and the use of modified membranes with enhanced antifouling properties. The incorporation of novel composites, such as MnO2/CeO2 into PVDF membranes, has shown promise in improving antifouling properties and permeability, leading to higher flux recovery rates and degradation of certain dyes. researchgate.net Membrane oscillation has also been identified as a superior fouling mitigation strategy compared to aeration due to higher shear rates. researchgate.net